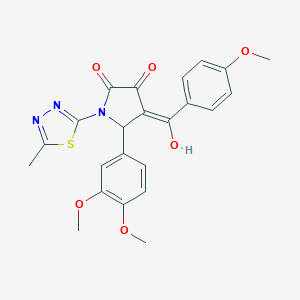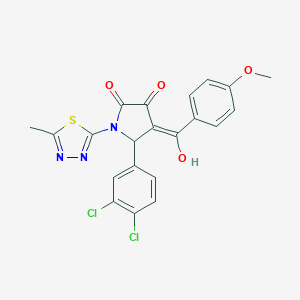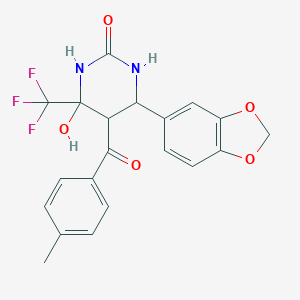![molecular formula C21H21NO3 B257719 6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4](/img/structure/B257719.png)
6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4 is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, BHC.
Mécanisme D'action
The exact mechanism of action of BHC is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. Specifically, BHC has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
BHC has been shown to have a number of biochemical and physiological effects in the body. For example, BHC has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of a number of diseases, including cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BHC in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. In addition, BHC has been shown to be relatively stable, which makes it a good candidate for long-term experiments. However, one limitation of using BHC in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are a number of future directions that could be pursued in the study of BHC. For example, further research could be done to elucidate the exact mechanism of action of BHC, which would help to better understand its potential applications in scientific research. Additionally, more research could be done to explore the potential anti-cancer properties of BHC, which could have important implications for the treatment of a number of different types of cancer.
Méthodes De Synthèse
The synthesis of BHC involves several steps, including the reaction of 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4 with benzyl chloride and methylamine. The resulting product is then further reacted with formaldehyde to produce the final compound.
Applications De Recherche Scientifique
BHC has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where BHC has been shown to have neuroprotective properties. In addition, BHC has also been studied for its potential anti-inflammatory and anti-cancer properties.
Propriétés
Nom du produit |
6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4 |
|---|---|
Formule moléculaire |
C21H21NO3 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
6-[[benzyl(methyl)amino]methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C21H21NO3/c1-22(12-14-6-3-2-4-7-14)13-18-19(23)11-10-16-15-8-5-9-17(15)21(24)25-20(16)18/h2-4,6-7,10-11,23H,5,8-9,12-13H2,1H3 |
Clé InChI |
KRCRLEJHLWTLDE-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=O)C4=C3CCC4)O |
SMILES canonique |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=O)C4=C3CCC4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxyethyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257637.png)
![(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B257639.png)

![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B257642.png)
![1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B257644.png)

![2-[(3Z)-2-oxo-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B257647.png)
![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257651.png)

![N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257654.png)



![N-[(2Z)-3-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B257663.png)